molecular formula C11H10O2 B082535 2-ethyl-4H-chromen-4-one CAS No. 14736-30-2

2-ethyl-4H-chromen-4-one

Cat. No.: B082535
CAS No.: 14736-30-2
M. Wt: 174.2 g/mol
InChI Key: KTVKQTNGWVJHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4H-chromen-4-one is a chemical compound belonging to the 4H-chromen-4-one family, a class of heterocyclic structures recognized as privileged scaffolds in medicinal chemistry and drug discovery . This core structure is a versatile template for the design and synthesis of novel molecules with potential pharmacological activity. Chromone derivatives are investigated for a wide spectrum of biological properties, including significant antimicrobial and anticancer activities . Specifically, flavones (a subclass of 2-aryl-4H-chromen-4-ones) synthesized from similar precursors have demonstrated moderate to good antibacterial activity against strains such as E. coli and B. subtilis . Furthermore, molecular docking studies reveal that certain flavone derivatives exhibit strong binding affinities to bacterial enzymes like MurC ligase, a key target in peptidoglycan biosynthesis, suggesting a potential mechanism of action for antimicrobial effects . Beyond antimicrobial applications, 2H/4H-chromene analogs are explored as antitumor agents that can induce apoptosis in cancer cells by targeting tubulin at colchicine binding sites, thereby obstructing tubulin polymerization and causing cell-cycle arrest . As a building block, this compound is a valuable advanced intermediate for further chemical functionalization, supporting the development of new therapeutic leads and fine chemicals . This product is intended for research and laboratory use only. Intended Use : This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Disclaimer : Notwithstanding any contrary provision, this product is sold 'AS-IS'. The buyer assumes all responsibility for confirming product identity and/or purity. No representation or warranty of merchantability or fitness for a particular purpose is made.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14736-30-2

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

IUPAC Name

2-ethylchromen-4-one

InChI

InChI=1S/C11H10O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3

InChI Key

KTVKQTNGWVJHFL-UHFFFAOYSA-N

SMILES

CCC1=CC(=O)C2=CC=CC=C2O1

Canonical SMILES

CCC1=CC(=O)C2=CC=CC=C2O1

Synonyms

2-ethyl-4H-1-Benzopyran-4-one

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 4h Chromen 4 One and Its Analogues

Established Synthetic Pathways for 4H-Chromen-4-one Derivatives

The construction of the chromone (B188151) scaffold is a well-explored area of organic synthesis, with several named reactions providing reliable access to this important heterocyclic motif. These reactions typically involve the formation of a key 1,3-dicarbonyl intermediate from an ortho-hydroxyacetophenone, followed by an acid-catalyzed cyclodehydration to furnish the final chromone ring.

Cyclization Reactions

Cyclization reactions form the cornerstone of chromone synthesis. These methods strategically assemble the pyranone ring onto a pre-existing phenolic structure, typically an ortho-hydroxyaryl ketone. The choice of reaction often depends on the desired substitution pattern on the resulting chromone.

The Baker–Venkataraman rearrangement is a prominent method for the synthesis of 1,3-diketones, which are key precursors to 2-substituted chromones. The reaction involves the base-catalyzed rearrangement of an ortho-acyloxyaryl ketone. nih.govcore.ac.ukwikipedia.org

The mechanism commences with the formation of an enolate from the ortho-acyloxyacetophenone in the presence of a base. This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclic alkoxide intermediate. Subsequent ring-opening yields a more stable phenolate, which upon acidic workup, affords the 1,3-diketone. nih.gov This diketone can then be cyclized under acidic conditions to yield the 4H-chromen-4-one. nih.govcore.ac.uk

Modifications to the classical Baker-Venkataraman reaction have been developed to improve yields and broaden its applicability. A one-pot synthesis of 2-substituted 4H-chromen-4-ones involves the condensation of 2'-hydroxyacetophenones with aliphatic or aromatic acid chlorides using potassium tert-butoxide in THF, followed by cyclization with concentrated sulfuric acid. scispace.com

Table 1: Examples of Baker-Venkataraman Rearrangement for 2-Substituted Chromones

Starting Material (ortho-hydroxyacetophenone derivative)Acylating AgentBaseCyclization ConditionsProductYield (%)
2'-HydroxyacetophenonePropionyl chloridePotassium tert-butoxideH₂SO₄, reflux2-Ethyl-4H-chromen-4-oneNot specified
2'-HydroxyacetophenoneCinnamoyl chlorideKOH / Pyridine2% H₂SO₄ in AcOH, reflux2-Styryl-4H-chromen-4-oneNot specified
3′-Bromo-5′-chloro-2′-hydroxyacetophenoneBenzoyl chlorideNot specifiedAcid-catalyzed3-Bromo-5-chloro-2-phenyl-4H-chromen-4-oneNot specified

The Claisen condensation provides a direct route to the 1,3-dicarbonyl precursors of chromones. researchgate.net This reaction involves the condensation of an ortho-hydroxyaryl ketone with an ester in the presence of a strong base, such as sodium or sodium ethoxide. ijrar.orgijrpc.com

The mechanism begins with the formation of an enolate from the ortho-hydroxyaryl ketone. This enolate then acts as a nucleophile, attacking the carbonyl group of the ester. The subsequent elimination of an alkoxide group from the tetrahedral intermediate yields the 1,3-diketone. This intermediate is then cyclized, typically under acidic conditions, to form the chromone ring. ijrpc.comresearchgate.net A modified Claisen condensation for the synthesis of alkyl chromones, such as 2-ethyl chromone, involves the condensation of o-hydroxy acetophenone with an ester using sodium as a catalyst, followed by intramolecular cyclization of the resulting 1,3-diketone with an inorganic acid like HCl. ijrar.org

Table 2: Synthesis of 2-Alkyl-4H-chromen-4-one Analogues via Claisen Condensation

ortho-Hydroxyacetophenone DerivativeEsterBaseCyclization ConditionsProductOverall Yield (%)
2',6'-DihydroxyacetophenoneEthyl 3-phenylpropanoateNaHMeOH, HCl (cat.)5-Hydroxy-2-(2-phenylethyl)-4H-chromen-4-one80
2',4'-DihydroxyacetophenoneEthyl 3-phenylpropanoateNaHMeOH, HCl (cat.)7-Hydroxy-2-(2-phenylethyl)-4H-chromen-4-one73

Data sourced from a study on the synthesis of naturally occurring 2-(2-phenylethyl)chromones. nih.gov

The Kostanecki–Robinson reaction offers a direct route to chromones from ortho-hydroxyaryl ketones by reacting them with an aliphatic acid anhydride and its corresponding sodium or potassium salt. wikipedia.org This method avoids the need for a separate acidification step for the final ring closure. core.ac.uk

The reaction mechanism is believed to proceed through several steps:

O-acylation: The phenolic hydroxyl group is first acylated by the acid anhydride.

Enolate formation: The base (the salt of the acid) promotes the formation of an enolate from the ketone.

Intramolecular aldol condensation: The enolate attacks the newly introduced ester carbonyl, leading to a cyclic intermediate.

Dehydration: The intermediate undergoes dehydration to form the chromone ring. wikipedia.org

When using propionic anhydride and sodium propionate with an ortho-hydroxyacetophenone, this reaction would be expected to yield 2-ethyl-3-methyl-4H-chromen-4-one.

The Simonis reaction involves the condensation of a phenol with a β-ketoester in the presence of a strong acid, typically phosphorus pentoxide (P₂O₅), to form a chromone. ijrar.orgorganic-chemistry.org The reaction's outcome, favoring either a chromone or a coumarin (B35378) (via the Pechmann condensation), is influenced by the substituents on the β-ketoester. The presence of alkyl groups at the α-position of the β-ketoester generally favors the formation of the chromone. ijrar.org The mechanism involves the activation of the ketone in the β-ketoester by P₂O₅, which then reacts with the phenolic hydroxyl group. Subsequently, the ester group is activated for electrophilic attack on the aromatic ring to complete the cyclization. ijrar.org

The Ruhemann reaction is a method primarily used for the synthesis of chromone-2-carboxylic acids and their derivatives. organic-chemistry.org This reaction involves treating a phenol with an acetylenedicarboxylic acid or its ester in the presence of a base. The resulting intermediate is then cyclized using a strong acid such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) to yield the chromone-2-carboxylic acid. organic-chemistry.org

Oxidative Cyclization and Rearrangements

Oxidative cyclization of 2'-hydroxychalcones is a widely used and efficient method for the synthesis of 2-substituted-4H-chromen-4-ones. Chalcones are readily prepared by the Claisen-Schmidt condensation of an ortho-hydroxyacetophenone with an appropriate aldehyde.

Various oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the reaction's efficiency and selectivity. Common systems include iodine in dimethyl sulfoxide (DMSO), selenium dioxide (SeO₂), and palladium(II) catalysts. asianpubs.orgnih.gov The general mechanism is thought to involve an initial intramolecular oxo-Michael addition to form a flavanone intermediate, which is then oxidized to the flavone (2-aryl-4H-chromen-4-one). asianpubs.org For the synthesis of this compound, the required precursor would be 1-(2-hydroxyphenyl)pent-1-en-3-one, derived from the condensation of ortho-hydroxyacetophenone and propionaldehyde.

Table 3: Oxidative Cyclization of 2'-Hydroxychalcones to Flavones (2-Aryl-4H-chromen-4-ones)

2'-Hydroxychalcone DerivativeOxidizing Agent / CatalystSolventConditionsProductYield (%)
3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneNot specifiedNot specifiedReflux, 12 h2-(4-Chlorophenyl)chromen-4-oneNot specified
1-(2-Hydroxyphenyl)-3-[4-(methylthio)phenyl]prop-2-en-1-oneBromineCHCl₃Room Temperature2-[4-(Methylthio)phenyl]-4H-chromen-4-one52
2'-HydroxydihydrochalconesPd(TFA)₂ / O₂DMSO100 °C, 15-48 hVarious flavones15-95

Data sourced from various studies on flavone synthesis. nih.govresearchgate.netnih.gov

Oxidative C–C Bond Formation from Chroman-4-ones

One effective method for the synthesis of 4H-chromen-4-ones involves the oxidative C-C bond formation from their corresponding chroman-4-one precursors. A transition-metal-free protocol utilizing a tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) mediated system has been shown to be effective for this transformation. This reaction proceeds via an oxidative C–C bond formation, converting the saturated heterocyclic ring of chroman-4-one into the unsaturated 4H-chromen-4-one. While a variety of oxidants have been tested for this conversion, the TBHP/TBAI system has demonstrated superior efficacy over others such as tert-butyl peroxybenzoate (TBPB), hydrogen peroxide (H₂O₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and potassium persulfate (K₂S₂O₈) academie-sciences.fr.

Table 1: Comparison of Oxidants for the Synthesis of 4H-Chromen-4-ones from Chroman-4-ones

Oxidant Yield (%)
TBHP/TBAI Good to Excellent
TBPB 31
H₂O₂ 49
DDQ 27
K₂S₂O₈ <10

Multi-component Reaction Strategies

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules like 4H-chromene derivatives in a single step from simple starting materials. Various MCRs have been developed for the synthesis of 2-amino-4H-chromene derivatives, which can serve as precursors or analogues to this compound. These reactions typically involve the condensation of a phenol, an aldehyde, and a nitrile-containing compound. For instance, the one-pot reaction of substituted resorcinols, aryl aldehydes, and malononitrile is a common strategy nih.gov. While many MCRs for chromene synthesis lead to 2-amino-substituted products, modifications to the starting materials could potentially yield 2-alkyl-substituted chromenones. For example, the use of a β-ketoester instead of malononitrile could lead to a different substitution pattern on the chromene ring.

Catalytic Systems in 4H-Chromen-4-one Synthesis

The development of efficient catalytic systems is crucial for the synthesis of 4H-chromen-4-ones, offering milder reaction conditions, higher yields, and greater selectivity. Both organocatalytic and metal-catalyzed approaches have been successfully employed.

Organocatalytic Approaches (e.g., Diethylamine, 2-Aminopyridine, DMAP)

Organocatalysis has emerged as a powerful tool in organic synthesis, and several organic bases have been utilized to catalyze the formation of the chromene ring. Diethylamine has been employed as an efficient organocatalyst for the synthesis of 2-amino-4H-chromenes through a one-pot, three-component reaction of resorcinol, an aryl aldehyde, and malononitrile in refluxing ethanol academie-sciences.frnih.gov. Similarly, 2-aminopyridine has been used as an effective organo-base-catalyst for the synthesis of 4H-chromene derivatives from the one-pot reaction of 1,3-cyclohexanedione, malononitrile, and aromatic aldehydes nih.gov. 4-Dimethylaminopyridine (DMAP) is another versatile organocatalyst known to be effective in various organic transformations, including acylation reactions. Its potential as a catalyst in the synthesis of this compound could be explored in reactions involving the cyclization of appropriate precursors.

Metal-Catalyzed Processes (e.g., Palladium(II), Copper(II) in C-C coupling)

Transition metal catalysts, particularly those based on palladium and copper, have been extensively used in C-C bond-forming reactions for the synthesis of a wide array of organic molecules, including 4H-chromen-4-ones.

Palladium(II)-catalyzed processes have been developed for the synthesis of 2-substituted-4H-chromen-4-ones. One such method involves the regioselective palladium(II) acetate-catalyzed oxidative arylation of unsubstituted chromones with arenes scispace.com. While this method has been demonstrated for the introduction of aryl groups, it highlights the potential for palladium-catalyzed C-H functionalization at the C-2 position of the chromone core.

Copper(II)-catalyzed processes have also been shown to be effective in the synthesis of 2-alkyl-4H-chromen-4-ones. A notable example is the regioselective oxidative C(sp³)–H functionalization of 2,3-unsubstituted chromones with alkanes. This reaction is promoted by a catalytic system consisting of copper(II) oxide, TBHP as the oxidant, and 1,4-diazabicyclo[2.2.2]octane (DABCO) scispace.com. This approach allows for the direct introduction of alkyl groups, including potentially an ethyl group, onto the C-2 position of the chromone ring.

Table 2: Examples of Metal-Catalyzed Synthesis of 2-Substituted-4H-Chromen-4-ones

Metal Catalyst Reactants Product Reference
Palladium(II) acetate (B1210297) Chromone, Arene 2-Aryl-4H-chromen-4-one scispace.com
Copper(II) oxide Chromone, Alkane 2-Alkyl-4H-chromen-4-one scispace.com

Lewis Acid Catalysis (e.g., Zn(OTf)₂)

Lewis acids are known to catalyze a variety of organic reactions, including cyclizations and rearrangements, by activating functional groups. Zinc triflate (Zn(OTf)₂) is a versatile and effective Lewis acid catalyst that has been used in numerous synthetic transformations organic-chemistry.orgorganic-chemistry.orgnih.gov. While specific examples of Zn(OTf)₂-catalyzed synthesis of this compound are not extensively documented, its known ability to promote cyclization reactions suggests its potential applicability in the synthesis of the chromenone scaffold from suitable acyclic precursors. For instance, Zn(OTf)₂ could potentially catalyze the intramolecular cyclization of a 1-(2-hydroxyphenyl)-pentane-1,3-dione to yield this compound. Further research in this area could establish Zn(OTf)₂ as a valuable catalyst for the synthesis of this class of compounds.

Other Acid/Base Catalyzed Methods (e.g., Ca(OH)2, Polyphosphoric Acid, Acetic Acid, Triflic Anhydride)

Beyond common synthetic routes, a variety of other acid and base catalysts have been effectively employed in the synthesis of chromones and their analogues. These methods offer alternative pathways that can be advantageous depending on the specific substrate and desired outcome.

Calcium Hydroxide (Ca(OH)2): As a mild base, calcium hydroxide has been utilized in the one-pot synthesis of 4H-chromene derivatives. frontiersin.orgnih.govresearchgate.net This approach typically involves the reaction of substituted resorcinols with 2-benzylidene malononitriles in the presence of Ca(OH)2 at room temperature. nih.govresearchgate.net This method is noted for its operational simplicity and good to moderate yields under mild reaction conditions. frontiersin.orgnih.gov While not specifically detailed for this compound, this methodology presents a viable and gentle alternative for the synthesis of related chromene structures.

Polyphosphoric Acid (PPA): Polyphosphoric acid is a widely used and potent dehydrating agent and acid catalyst in various organic reactions, including the synthesis of heterocyclic compounds. ccsenet.orgresearchgate.net It is particularly effective in promoting the cyclization of acids onto aromatic rings to form cyclic ketones. ccsenet.org In the context of chromone synthesis, PPA has been used as a catalyst for the ring closure step. ijrpc.com For instance, it can facilitate the formation of chromone-2-carboxylic acids from phenols, which can then be further transformed. ijrpc.com The high viscosity of PPA can present challenges in handling, but it is often easier to work with at temperatures above 60°C. ccsenet.org

Acetic Acid: Acetic acid can serve as a catalyst in the ring closure step of chromone synthesis. ijrpc.com One notable application involves the ortho-directed metalation of methoxymethyl aryl ethers with alkyl lithium reagents, followed by cyclization catalyzed by acetic acid. ijrpc.com This synthetic approach has proven to be general in its applicability and has been used for the synthesis of various polycyclic chromone compounds. ijrpc.com Additionally, acetic acid is sometimes used as a solvent and catalyst in multicomponent reactions for the synthesis of chromene derivatives under microwave irradiation. mdpi.comnih.gov

Triflic Anhydride: Triflic anhydride is a powerful reagent that can be used to activate substrates for cyclization. In chromone synthesis, it is listed among the various acids that can be employed for the ring closure step, highlighting its potential utility in these transformations. ijrpc.com

Modern and Green Chemistry Approaches in Chromone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of modern techniques such as microwave-assisted synthesis and catalyst-free/solvent-free reaction conditions for the synthesis of chromones, including this compound and its analogues.

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating methods. nih.gov These benefits include significantly reduced reaction times, often from hours to minutes, and in many cases, improved product yields. nih.govthieme-connect.com The application of microwave technology aligns with the principles of green chemistry by reducing energy consumption. nih.gov

In the synthesis of chromones, microwave-assisted protocols have been successfully implemented. For example, an efficient one-pot synthesis of 4H-chromene-4-ones has been developed using propylphosphonic anhydride (T3P®) under microwave heating, resulting in short reaction times and high-purity products. thieme-connect.com Microwave heating has also been employed to facilitate ring cyclization in the synthesis of various chromone derivatives. ijrpc.comias.ac.in The rapid and direct route to chromones provided by microwave irradiation, when compared to classical procedures, underscores the potential for specific microwave effects that accelerate the reaction. ijrpc.com

The table below illustrates a comparison between conventional and microwave-assisted synthesis for a generic chromone synthesis.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeSeveral hoursMinutes thieme-connect.comafricanjournalofbiomedicalresearch.com
Energy ConsumptionHighLow nih.gov
Product YieldModerate to GoodOften Higher nih.govafricanjournalofbiomedicalresearch.com
By-product FormationCan be significantOften reduced

Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free reactions is a cornerstone of green chemistry, aiming to minimize waste and the use of hazardous substances. Several methodologies for the synthesis of chromones and related compounds have been developed that adhere to these principles.

Solvent-free conditions, often coupled with microwave irradiation or grinding techniques, have been shown to be highly effective. mdpi.com For instance, the synthesis of coumarin derivatives has been achieved via a barium dichloride-catalyzed Pechmann condensation under solvent-free conditions, offering short reaction times and excellent product yields. researchgate.net Similarly, the synthesis of 3-hydroxy-2-styrylchromones has been accomplished using urea-hydrogen peroxide under solvent-free conditions with the aid of grinding, a method that is both efficient and environmentally friendly. mdpi.com

Catalyst-free approaches have also been explored. For example, the Knoevenagel condensation of 3-formylchromones with active methylene compounds to produce 3-vinylchromones has been successfully carried out in distilled water at 90°C without a catalyst, yielding nearly quantitative results. thieme-connect.com The ability to perform these reactions in water or without any solvent significantly enhances their green credentials.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield and purity of the desired product while minimizing reaction time and by-product formation. This is particularly important for the synthesis of pharmacologically relevant molecules like this compound and its analogues.

A systematic approach to optimization involves varying several key parameters, including the choice of catalyst, solvent, temperature, and reaction time. For instance, in the microwave-assisted synthesis of 6-bromochromone-2-carboxylic acid, a detailed optimization process was undertaken. mdpi.com The parameters varied included the type of base (and the number of equivalents), the solvent, the reaction temperature, and the duration of the reaction. This systematic optimization led to a significant improvement in the reaction yield, reaching 87%. mdpi.com

The choice of solvent can have a profound impact on reaction outcomes. In the silver(I)-promoted oxidative coupling for the synthesis of dihydrobenzofuran neolignans, acetonitrile was identified as a "greener" solvent that provided an excellent balance between conversion and selectivity compared to more commonly used solvents like dichloromethane and benzene (B151609). scielo.br

The following interactive table demonstrates how different reaction parameters can be varied to optimize the synthesis of a chromone derivative.

ParameterCondition ACondition BCondition CObserved Outcome
BaseNaHK2CO3DBUYields can vary significantly with base strength and solubility.
SolventDMFEthanolTolueneSolvent polarity and boiling point affect reaction rate and solubility.
Temperature (°C)80100120Higher temperatures can increase reaction rates but may also lead to decomposition. mdpi.com
Time (min)306090Longer reaction times may not always lead to higher yields. scielo.br

Derivatization Strategies for this compound Analogues

The derivatization of the this compound scaffold is a key strategy for developing new analogues with potentially enhanced or novel biological activities. The chromone ring system offers several positions that are amenable to chemical modification.

Common derivatization strategies often involve reactions at the C2, C3, and C6 positions of the chromone ring. The ethyl group at the C2 position can also be a site for functionalization, although this is less common than modifications to the chromone core itself.

One approach to derivatization is through the synthesis of 3-formylchromones, which are versatile intermediates. thieme-connect.com These can undergo Knoevenagel condensation with various active methylene compounds to introduce a vinyl group at the C3 position, leading to the formation of 3-vinylchromones. thieme-connect.com

Another strategy involves the introduction of substituents onto the benzene ring of the chromone nucleus. This can be achieved by starting with appropriately substituted 2'-hydroxyacetophenones in the initial synthesis of the chromone. For example, the use of 5'-bromo-2'-hydroxyacetophenone leads to the formation of 6-bromochromone derivatives. mdpi.com

Furthermore, the synthesis of 2-aryl-4H-thiochromen-4-one derivatives has been achieved through a cross-coupling reaction of 2-sulfinyl-thiochromones with arylboronic acids. nih.gov This methodology provides a flexible route for introducing a wide range of functionalized aryl groups at the C2 position of the thiochromone scaffold, a strategy that could be adapted for this compound.

The following table summarizes some potential derivatization strategies for the this compound scaffold.

PositionReaction TypePotential Functional Group IntroducedReference for Analogy
C3Knoevenagel Condensation (via 3-formyl derivative)Vinyl, Substituted Vinyl thieme-connect.com
C6Starting Material ModificationBromo, Chloro, Nitro, etc. mdpi.com
C2-Aryl (analogy)Cross-Coupling ReactionSubstituted Aryl Groups nih.gov

Structure Activity Relationship Sar Studies of 2 Ethyl 4h Chromen 4 One Analogues

Systematic Modification of the 4H-Chromen-4-one Scaffold

The 4H-chromen-4-one scaffold offers multiple positions for chemical modification, allowing for the fine-tuning of its pharmacological properties. Synthetic modifications are commonly performed at the 2-, 3-, 6-, and 8-positions. gu.se The biological effects of chromone (B188151) scaffolds are highly dependent on their substitution pattern. asianpubs.org

Key modification sites include:

The Pyran Ring: Substitutions at the C-2 and C-3 positions of the heterocyclic pyran ring significantly influence the molecule's interaction with biological targets. The reactivity of the chromone system is largely determined by the presence and position of substituents on this ring. d-nb.info

The Benzene (B151609) Ring: Alterations on the fused benzene ring (positions C-5, C-6, C-7, and C-8) can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity.

Saturation of the C2-C3 Bond: The conversion of a chromone to a chroman-4-one by saturating the double bond between C-2 and C-3 introduces a chiral center and can lead to significant variations in biological activity. nih.govacs.org This modification can sometimes lead to a complete loss of activity, highlighting the critical importance of the planar chromen-4-one unit for certain biological targets. nih.gov

These systematic modifications allow for a comprehensive exploration of the chemical space around the chromone core, enabling the development of analogues with enhanced potency and selectivity. nih.gov

Influence of Substituent Nature and Position on Biological Activity Profiles

The nature and position of substituents on the 4H-chromen-4-one framework are critical determinants of biological activity. Both electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the phenyl ring have been shown to produce potent derivatives, with the specific position of the substituent often being a key factor in the compound's efficacy. nih.gov

Substitutions at the C-2 Position: The length of alkyl chains at the C-2 position plays an important role in determining antibacterial activities in related chroman-4-one scaffolds. In a series of 5,7-dihydroxy-4-chromanones, analogues with longer aliphatic alkyl chains (six to nine carbons) demonstrated better activity against Methicillin-resistant Staphylococcus aureus (MRSA) than derivatives with shorter chains. nih.gov For instance, a derivative with a three-carbon chain (propyl) had a Minimum Inhibitory Concentration (MIC) of 100 μg/mL, whereas those with six- to nine-carbon chains had MICs in the range of 3.13–6.25 μg/mL. nih.gov

Substitutions at the C-3 Position: The size and nature of the substituent at the C-3 position can dramatically affect both inhibitory activity and selectivity. In a study of 2-phenyl-4H-chromen-4-one derivatives targeting the COX-2 enzyme, a clear SAR trend was established. The potency and selectivity were found to decrease in the following order based on the C-3 substituent: benzyl (B1604629) > acetyl > allyl > ethyl > methyl > H > OH. researchgate.net This demonstrates that larger, more complex groups at this position can enhance biological activity. researchgate.net

Substitutions on the Fused Benzene Ring: Modifications to the benzene portion of the chromone scaffold also have a profound impact.

Position 5: Introduction of a bulky 5-(cyclohexylmethoxy) group, combined with specific substitutions at C-3, led to potent interleukin-5 (IL-5) inhibitors. nih.gov

Halogenation: The introduction of halogens, such as fluorine, can significantly enhance inhibitory potential. In a series of chromen-4-one based oxadiazole derivatives, fluoro-substituted compounds were found to be the most potent inhibitors of β-glucuronidase. nih.gov

Polarity and Lipophilicity: In a series of furo[2,3-h]chromene derivatives, the activity against the LOX-15 enzyme was influenced by the polarity and lipophilicity of the substituent on an attached phenyl ring, with methoxy (B1213986) and tolyl groups showing the most activity. nih.gov

The following table summarizes key SAR findings for various chromone analogues:

Scaffold/Analogue ClassPosition of ModificationSubstituent TypeEffect on Biological ActivityTarget/Activity
5,7-dihydroxy-4-chromanonesC-2Long alkyl chains (C6-C9)Increased potency compared to short chains (C3)Antibacterial (MRSA) nih.gov
2-phenyl-4H-chromen-4-onesC-3Benzyl groupMost potent and selective inhibitor in the seriesCOX-2 Inhibition researchgate.net
Chromen-4-one oxadiazolesAromatic Side ChainFluoro groupMost potent among the seriesβ-Glucuronidase Inhibition nih.gov
5-(cyclohexylmethoxy)-4H-chromen-4-onesC-33-hydroxy-3-(4-hydroxyphenyl)propylRemarkably enhanced activity (IC50 = 4.0 μM)IL-5 Inhibition nih.gov
4H-chromen-4-onesC2-C3 BondSaturation (Chroman-4-one)Complete loss of activityIL-5 Inhibition nih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds. When the C2-C3 double bond of the 4H-chromen-4-one scaffold is saturated to form a chroman-4-one, a chiral center is created at the C-2 position. This structural change can result in significant variations in biological effects between the resulting enantiomers. nih.govacs.org

Different enantiomers of a single compound can exhibit vastly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. The specific three-dimensional shape of a molecule dictates how well it fits into the binding site of its target. Consequently, one enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all. In some cases, one enantiomer can be therapeutic while the other is inactive or even toxic. The elucidation of the absolute stereochemistry of active compounds is therefore essential for understanding their mechanism of action. nih.govacs.org

Rational Design Principles for Targeted Analogue Synthesis

The rational design of novel 2-ethyl-4H-chromen-4-one analogues is guided by an iterative process of synthesis, biological evaluation, and interpretation of SAR data. The 4H-chromen-4-one framework is an excellent starting point for this process, acting as a foundational scaffold upon which molecular complexity and targeted functionality can be built. asianpubs.orggu.seresearchgate.net

Key principles in the rational design of these analogues include:

Scaffold Hopping/Morphing: In this approach, the chromen-4-one core is used to replace a different chemical scaffold in a known biologically active molecule. This was successfully applied in the development of antituberculosis agents, where a 4H-chromen-4-one scaffold was used to replace a benzofuran (B130515) core, leading to a promising lead compound with activity against multidrug-resistant tuberculosis. nih.gov

Bioisosteric Replacement: This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile.

Structure-Based Design: When the three-dimensional structure of the biological target is known, molecular modeling and docking studies can be used to predict how different analogues will bind. nih.govsigmaaldrich.com This allows for the design of molecules with optimized interactions in the target's active site, potentially leading to higher potency and selectivity. researchgate.net For example, docking studies of a potent 2-phenyl-4H-chromen-4-one derivative showed that a specific substituent was well-oriented within a secondary pocket of the COX-2 enzyme, explaining its high selectivity. researchgate.net

By applying these principles, researchers can move beyond random screening and purposefully synthesize new generations of compounds with a higher probability of possessing the desired biological activity and drug-like properties. nih.govscispace.com

Investigative Biological Activity Research of 2 Ethyl 4h Chromen 4 One Derivatives: in Vitro Mechanistic Studies

Research into Anticancer Activities and Molecular Mechanisms

The therapeutic potential of 2-ethyl-4H-chromen-4-one derivatives in oncology is being extensively investigated. Studies have highlighted their ability to induce cancer cell death, halt cell proliferation, and interfere with critical signaling pathways that drive tumor growth and survival.

Evaluation of Cytotoxic Effects against Cancer Cell Lines

A primary indicator of anticancer potential is the ability of a compound to exert cytotoxic effects on cancer cells. Various derivatives of 4H-chromene have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including those from colon, breast, liver, and lung cancers.

For instance, a novel 4H-chromen-4-one derivative isolated from a marine Streptomyces species showed potent cytotoxicity against human colon carcinoma cells with an EC50 value of 9.68 μg/ml. nih.gov Synthetic derivatives have also shown promise. A series of hexahydrobenzo[g]chromen-4-one derivatives were tested against breast cancer cell lines, with some compounds exhibiting IC50 values as low as 3.1 μg/mL against MCF-7 cells and 2.4 μg/mL against MDA-MB-231 cells. nih.gov Similarly, certain 2-aryl-3-nitro-2H-chromene derivatives displayed high potency, with one compound registering an IC50 value of 0.4 μM against MDA-MB-231 cells. nih.gov Research on pyrano[3,2-c]chromene derivatives also revealed selective cytotoxicity, with some compounds showing potent activity against the HCT-116 colon cancer cell line, with IC50 values as low as 7.1 μM/ml. researchgate.net

Table 1: Cytotoxic Activity of 4H-Chromen-4-one Derivatives Against Various Cancer Cell Lines

Derivative TypeCell LineCancer TypeIC50 / EC50 ValueReference
Hexahydrobenzo[g]chromen-4-one (7h)MDA-MB-231Breast2.4 µg/mL nih.gov
Hexahydrobenzo[g]chromen-4-one (7e)MCF-7Breast3.1 µg/mL nih.gov
2-aryl-3-nitro-2H-chromene (4b)MDA-MB-231Breast0.4 µM nih.gov
4H-benzo[h]chromene derivative (59)HCT-116Colon0.7-3.0 µg/mL (range) nih.gov
4H-benzo[h]chromene derivative (60)HepG-2Liver0.8-1.4 µg/mL (range) nih.gov
Pyrano[3,2-c]chromene (4g)HCT-116Colon7.1 µM/ml researchgate.net
Marine-derived 4H-chromen-4-oneHuman Colon CarcinomaColon9.68 µg/ml nih.gov

Modulation of Cell Cycle Progression

Beyond direct cytotoxicity, this compound derivatives can inhibit cancer cell proliferation by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer. Chromene derivatives have been shown to induce cell cycle arrest at various phases, thereby preventing cancer cells from multiplying.

One study found that a 4H-benzo[h]chromene derivative induced cell cycle arrest at the S and G1 phases in MCF-7 (breast cancer) and HepG-2 (liver cancer) cells. nih.gov The same study revealed that this compound could also cause arrest at both the S and G2/M phases in the HCT-116 colon cancer cell line. nih.gov Another derivative was found to specifically induce arrest at the G1 phase. nih.gov Furthermore, fused chromenopyrimidine derivatives have been reported to cause cell cycle cessation at the G2/M stage in MCF-7 cells. nih.gov The general mechanism for 4H-chromene analogs often involves obstructing tubulin polymerization, which leads to G2/M cell-cycle arrest and subsequent apoptosis. nih.gov

Inhibition of Specific Kinases

Protein kinases are crucial enzymes that regulate many cellular processes, and their aberrant activity is often linked to cancer. The c-Src kinase, a non-receptor protein tyrosine kinase, is frequently over-expressed in various human tumors and plays a role in cell growth, proliferation, and invasion. nih.gov Consequently, it has become a significant target for anticancer drug design.

Several studies have evaluated chromene derivatives as c-Src kinase inhibitors. A series of 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile derivatives were synthesized and tested for their inhibitory activity against Src kinase. nih.gov Among them, the unsubstituted 4-phenyl analog demonstrated the most potent effect with an IC50 value of 28.1 μM. nih.gov Another study identified 7-Hydroxychromone as an inhibitor of Src kinase, although with a higher IC50 of <300 μM. selleckchem.com These findings highlight the potential of the chromene scaffold for developing targeted kinase inhibitors.

Table 2: c-Src Kinase Inhibitory Activity of Chromene Derivatives

CompoundIC50 ValueReference
2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile (4a)28.1 µM nih.gov
2-amino-4-(2-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile (4d)34.7 µM nih.gov
7-Hydroxychromone&lt;300 µM selleckchem.com

Interference with Inflammatory Signaling Pathways in Cancer

Chronic inflammation is a critical component of tumor development and progression. Many cancers arise from sites of chronic inflammation, and the inflammatory microenvironment of tumors can promote proliferation, survival, and migration. Signaling pathways like NF-κB and MAPK are key regulators of inflammation. Research has shown that 2-phenyl-4H-chromen-4-one derivatives can exert anti-inflammatory effects by inhibiting the TLR4/MAPK signaling pathway. nih.gov This inhibition leads to a downregulation in the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to contribute to the cancer-associated inflammatory state. nih.gov

Aromatase Inhibitory Effects

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. nih.gov In hormone-dependent breast cancers, estrogens stimulate the proliferation of cancer cells. nih.gov Therefore, inhibiting aromatase is a cornerstone of endocrine therapy for these cancers. Derivatives based on the chromone (B188151) scaffold, such as isoflavanones (3-phenylchroman-4-one), have been developed as potential aromatase inhibitors. nih.gov

In one study, the isoflavanone derivative 6-methoxy-3-phenylchroman-4-one exhibited a potent inhibitory effect against aromatase with an IC50 value of 0.26 μM. nih.gov Another compound, 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin (a related structure), was identified as a potent competitive inhibitor of aromatase with a Ki value of 84 nM. nih.gov These findings suggest that the chromone and coumarin (B35378) skeletons are viable templates for designing novel and effective aromatase inhibitors for the treatment of estrogen-dependent breast cancer. nih.govnih.gov

Table 3: Aromatase Inhibitory Activity of Chromone and Coumarin Derivatives

Compound TypeCompoundInhibitory ValueReference
Isoflavanone6-methoxy-3-phenylchroman-4-one (2a)IC50: 0.26 µM nih.gov
Isoflavanone3-(4-phenoxyphenyl)chroman-4-one (1h)IC50: 2.4 µM nih.gov
Coumarin4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarinKi: 84 nM nih.gov

Research into Antimicrobial Activities and Mechanisms

In addition to their anticancer properties, chromone derivatives have been investigated for their potential as antimicrobial agents. The rise of antibiotic-resistant pathogens has created an urgent need for new classes of antimicrobial drugs.

Derivatives of 4-hydroxy-chromen-2-one and 4-chloro-7-hydroxy-chromen-2-one have demonstrated significant bacteriostatic and bactericidal activity against several bacterial strains, including the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus, and the Gram-negative bacterium E. coli. sciencepg.comejmse.ro Studies on coumarin-1,2,3-triazole conjugates, which are structurally related to chromones, showed notable antibacterial activity against Enterococcus faecalis, with some compounds having a Minimum Inhibitory Concentration (MIC) as low as 12.5 µg/mL. mdpi.com

The antimicrobial spectrum of these compounds also extends to fungi. Certain 4-hydroxycoumarin derivatives have shown activity against the yeast Candida albicans, although this was generally weaker than their antibacterial effects. nih.gov The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the disruption of essential cellular processes in the microorganisms.

Table 4: Antimicrobial Activity of Chromone and Coumarin Derivatives

Derivative TypeMicroorganismActivityReference
4-Hydroxy-chromen-2-one derivativesStaphylococcus aureus, E. coli, Bacillus cereusBacteriostatic and bactericidal activity sciencepg.com
4-Chloro-7-hydroxy-chromen-2-one derivativesStaphylococcus aureus, E. coli, Bacillus cereusAntibacterial activity ejmse.ro
Coumarin-1,2,3-triazole conjugateEnterococcus faecalisMIC: 12.5–50 µg/mL mdpi.com
4-Hydroxycoumarin derivativesBacillus subtilis, Staphylococcus aureusGrowth inhibition nih.gov
4-Hydroxycoumarin derivativesCandida albicansWeak antifungal activity nih.gov

Antibacterial Efficacy

Derivatives of 4H-chromen-4-one have demonstrated significant antibacterial activity against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative species.

Research has shown that novel dithiocarbamate-containing 4H-chromen-4-one derivatives exhibit good inhibitory effects against several plant pathogens. nih.gov Specifically, compound E14 was identified as having the best in vitro antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, with a half-maximal effective concentration (EC50) of 1.58 µg/mL. nih.gov This was notably more effective than the commercial agents thiodiazole copper and bismerthiazol. nih.gov Another derivative, compound E6, showed remarkable activity against Xanthomonas axonopodis pv. citri, which causes citrus canker, with an EC50 value of 0.11 µg/mL. nih.gov The bioassay also confirmed activity against Ralstonia solanacearum. nih.gov

Against Gram-positive bacteria, a novel 4H-chromen-4-one derivative isolated from the marine microorganism Streptomyces ovatisporus was found to be highly potent against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.25 μg/ml. nih.gov Other studies on coumarin derivatives, which share the chromen-2-one core, have also confirmed efficacy against Staphylococcus aureus and Bacillus cereus. semanticscholar.orgresearchgate.net For instance, certain 4-Chloro-7-hydroxy-chromen-2-one derivatives showed zones of inhibition against Staphylococcus aureus ranging from 7.5 mm to 15.5 mm at various concentrations. semanticscholar.org

Bacterial StrainDerivative TypeCompoundActivity Metric (µg/mL)
Xanthomonas oryzae pv. oryzaeDithiocarbamate-containing 4H-chromen-4-oneE14EC50: 1.58
Xanthomonas axonopodis pv. citriDithiocarbamate-containing 4H-chromen-4-oneE6EC50: 0.11
Bacillus subtilisFrom Streptomyces ovatisporusNot specifiedMIC: 0.25
Staphylococcus aureus4-Chloro-7-hydroxy-chromen-2-one derivativeCompound bInhibition Zone: 9.2-15.5 mm
Activity measured by zone of inhibition (mm) at concentrations of 2-5 mg/ml.

Antifungal Efficacy

The antifungal properties of 4H-chromen-4-one derivatives have been investigated against clinically relevant fungal species, particularly Candida albicans and Cladosporium cladosporioides.

A study evaluating 27 chromones found that four chromone-3-carbonitrile derivatives exhibited good antifungal activity against nine different Candida species, including C. albicans. thieme-connect.com The MICs for these compounds ranged from 5 to 50 µg/mL. thieme-connect.com Further testing revealed these compounds were fungicidal, capable of completely killing C. albicans cells after a 2-hour exposure at their MIC value. thieme-connect.com Another investigation into 1H-1,2,4-triazole functionalized chromenols found that twelve of the fourteen tested compounds were more active than the reference drugs ketoconazole and bifonazole against a panel of eight fungi, including C. albicans. kisti.re.kr The study of 2-phenyl-4H-chromen-4-one showed an MIC of over 62.5 µg/ml for C. albicans. mdpi.com

Research into metabolites from the endophytic fungus Cladosporium cladosporioides has identified various chromone-related compounds. While some natural products isolated from Cladosporium species have shown antifungal properties, specific studies focusing on the efficacy of this compound derivatives against C. cladosporioides are part of ongoing research into novel antifungal agents. One study did find that certain quinoid derivatives were active in inhibiting the growth of Cladosporium cladosporioides.

Fungal StrainDerivative TypeActivity Metric (µg/mL)
Candida albicansChromone-3-carbonitrilesMIC: 5 - 50
Candida albicans1H-1,2,4-triazole functionalized chromenolsMIC: 22.1 - 184.2 (µM)
Candida albicans2-phenyl-4H-chromen-4-oneMIC: >62.5

Investigation of Cellular Target Mechanisms

Mechanistic studies have sought to understand how 4H-chromen-4-one derivatives exert their antimicrobial effects. A primary target appears to be the bacterial cell membrane.

Scanning electron microscopy analysis of X. axonopodis pv. citri and X. oryzae pv. oryzae treated with dithiocarbamate-containing 4H-chromen-4-one derivatives revealed significant morphological changes. nih.gov The treatment resulted in the rupture or deformation of the bacterial cell membranes, indicating that the antibacterial action is linked to a loss of membrane integrity. nih.gov This disruption of the physical barrier leads to cell death. This membrane-active mode of action is a promising feature for antimicrobial agents, as it can be less prone to the development of resistance compared to mechanisms that target specific enzymes.

Research into Anti-inflammatory Mechanisms

The anti-inflammatory potential of 4H-chromen-4-one derivatives has been explored through various in vitro models, focusing on their ability to modulate key inflammatory pathways in immune cells like macrophages and neutrophils.

Inhibition of LPS-Induced NF-κB Activation in Macrophages

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to an inflammatory response. A key signaling pathway involved is the activation of the transcription factor NF-κB. Research on a series of novel 2-phenyl-4H-chromen-4-one derivatives has shown they can suppress LPS-induced inflammation. The mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By inhibiting the activation of TLR4 and its downstream signaling protein MyD88 in response to LPS, these compounds effectively prevent the subsequent activation of NF-κB. This blockade of NF-κB activation is crucial as it prevents the transcription of numerous pro-inflammatory genes.

Suppression of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. The ability of 2-phenyl-4H-chromen-4-one derivatives to inhibit LPS-induced NO production in RAW264.7 macrophage cells has been demonstrated. Several compounds in one study showed favorable NO inhibitory activity at a concentration of 20 µM. This suppression of NO is a direct consequence of inhibiting the NF-κB pathway, which controls the expression of the iNOS gene. By reducing iNOS expression, the chromenone derivatives decrease the production of NO, a key inflammatory mediator.

Effects on Superoxide (B77818) Anion Generation and Elastase Release by Neutrophils

Neutrophils are key players in the innate immune response, and their overactivation can lead to tissue damage through the release of reactive oxygen species, such as the superoxide anion (O₂⁻), and proteases like elastase. Several 4H-chromen-4-one derivatives have been identified as potent inhibitors of these processes in activated human neutrophils.

One study identified N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide derivatives as robust inhibitors of both superoxide anion generation and elastase release, with IC50 values in the single-digit micromolar range. nih.gov Similarly, a newly isolated 2-(2-phenylethyl)-4H-chromen-4-one derivative, 7-hydroxyl-6-methoxy-2-(2-phenylethyl)chromone, effectively inhibited both superoxide generation and elastase release with IC50 values of 4.62 µM and 12.51 µM, respectively. Another derivative, 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one, showed prominent inhibition of superoxide anion generation with an IC50 value of 5.0 µM. thieme-connect.com These findings highlight the potential of the 4H-chromen-4-one scaffold in developing agents to control neutrophil-mediated inflammation. nih.gov

DerivativeInhibitory TargetIC50 Value (µM)
7-hydroxyl-6-methoxy-2-(2-phenylethyl)chromoneSuperoxide Anion Generation4.62
Elastase Release12.51
2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-oneSuperoxide Anion Generation5.0
VelutinSuperoxide Anion Generation1.78
SakuranetinSuperoxide Anion Generation1.74

Research into Enzyme Inhibitory Activities

Derivatives of this compound have been the subject of various studies to determine their potential as enzyme inhibitors. This research has explored their effects on several key enzymes implicated in a range of physiological processes and disease states.

α-Glucosidase and Tyrosinase Inhibition

The inhibitory potential of 4H-chromen-4-one derivatives has been investigated against α-glucosidase and tyrosinase, enzymes associated with metabolic regulation and pigmentation, respectively.

One synthetic flavone derivative, 2-(benzo[d] nih.govacs.orgdioxol-5-yl)-4H-chromen-4-one (BDC), has demonstrated dose-dependent inhibitory activity against α-glucosidase. researchgate.netnih.gov At a concentration of 27.6 µM, BDC exhibited a maximum inhibition of 99.3 ± 0.26%, which was found to be 22.4-fold more potent than the standard drug acarbose (97.72 ± 0.59% inhibition at 669.57 µM). researchgate.netnih.gov Kinetic analysis revealed that BDC acts as a non-competitive inhibitor of α-glucosidase, with a K(m) of 0.71 mM and a V({max}) of 0.028 mmol/min. nih.gov

In the context of tyrosinase inhibition, a series of ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivatives were synthesized and evaluated. nih.gov Among these, compound 4i , which features a 4-dimethylamino substitution on the C({4})-phenyl ring, was identified as the most potent competitive inhibitor of tyrosinase with an IC({50}) value of 34.12 μM. nih.gov Another study on synthetic dihydropyrano[3,2-b]chromenediones also showed competitive inhibition of mushroom tyrosinase. nih.govuq.edu.au The derivative designated as DHPC04 was the most effective, with a K(_{i}) value of 4 µM, which is comparable to the standard inhibitor, kojic acid. nih.govuq.edu.au

Table 1: α-Glucosidase and Tyrosinase Inhibitory Activity of this compound Derivatives
Compound/DerivativeTarget EnzymeInhibitory Activity (IC50/Ki)Type of Inhibition
2-(benzo[d] nih.govacs.orgdioxol-5-yl)-4H-chromen-4-one (BDC)α-Glucosidase99.3% inhibition at 27.6 µMNon-competitive
Compound 4i (ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivative)TyrosinaseIC50 = 34.12 μMCompetitive
DHPC04 (dihydropyrano[3,2-b]chromenedione derivative)TyrosinaseKi = 4 µMCompetitive

Monoamine Oxidase (MAO) Inhibition

The potential for 4H-chromen-4-one derivatives to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters, has been a focus of research.

A study of 2-aryl-4H-chromen-4-one derivatives identified compounds with selective inhibitory activity against human MAO (hMAO). nih.gov Out of twenty derivatives, fifteen showed selectivity for MAO-B. nih.gov Notably, compound 3j , which has 3,4-di-OMeC(_6)H(3) groups at the R position, was found to be a potent and selective MAO-B inhibitor, with a K({i}) value of 0.16±0.01 μM and a selectivity index of 30.0, comparable to the standard drug selegiline. nih.gov

In another investigation, chromenone derivatives isolated from the marine-derived Streptomyces sp. CNQ-031 were evaluated for their MAO inhibitory activities. nih.gov Compound 1 (5,7-dihydroxy-2-isopropyl-4H-chromen-4-one) was identified as a potent and selective inhibitor of MAO-A, with an IC({50}) of 2.70 μM and a selectivity index of 10.0 against MAO-B. nih.gov Compound 2 (5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one) was a potent, but less selective, inhibitor of MAO-B with an IC({50}) of 3.42 μM. nih.gov Both compounds were found to be reversible and competitive inhibitors. nih.gov

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of this compound Derivatives
Compound/DerivativeTarget EnzymeInhibitory Activity (IC50/Ki)Selectivity
Compound 3j (2-aryl-4H-chromen-4-one derivative)MAO-BKi = 0.16±0.01 μMSI = 30.0
Compound 1 (5,7-dihydroxy-2-isopropyl-4H-chromen-4-one)MAO-AIC50 = 2.70 μMSI = 10.0 vs MAO-B
Compound 2 (5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one)MAO-BIC50 = 3.42 μMSI = 2.02 vs MAO-A

Acetylcholinesterase Inhibition

Derivatives of 4H-chromen-4-one have been synthesized and assessed for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

A series of amino-7,8-dihydro-4H-chromenone derivatives were designed and synthesized as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Within this series, compound 4k demonstrated significant potency against BChE with an IC({50}) value of 0.65 ± 0.13 µM. nih.gov Kinetic studies revealed that compound 4k acts as a competitive inhibitor, with a K({i}) value of 0.55 µM. nih.gov The study also noted that while substitutions at the R and R positions tended to enhance inhibitory potency, substitutions at the R position were generally not favorable for activity. nih.gov

G Protein-Coupled Receptor (GPCR) Ligand Activity (e.g., GPR55, GPR35)

The interaction of 4H-chromen-4-one derivatives with G protein-coupled receptors (GPCRs), particularly GPR55 and GPR35, has been a significant area of research.

A series of chromen-4-one-2-carboxylic acid derivatives were synthesized and evaluated for their activity at the GPR55 receptor. acs.orgresearchgate.net This research led to the discovery of compounds with a range of efficacies, from full agonists to antagonists. acs.orgresearchgate.net For instance, 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (74) was identified as a potent GPR55 agonist with high efficacy (EC({50}) = 0.196 μM). researchgate.net In contrast, 8-(3-(cyclohexylmethoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (57) acted as a GPR55 antagonist with an IC({50}) of 8.23 μM. researchgate.net These compounds generally showed high selectivity for GPR55 over the related GPR18 and GPR35 receptors. acs.orgresearchgate.net

Further research focusing on GPR35 identified 8-amido-chromen-4-one-2-carboxylic acid derivatives as novel agonists. nih.gov Optimization of this series led to the development of highly potent agonists for human GPR35, with 6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (90) showing an EC({50}) of 11.1 nM and over 1700-fold selectivity against GPR55. nih.gov Another potent agonist, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (85) , had an EC({50}) of 12.1 nM. nih.gov

Table 3: G Protein-Coupled Receptor (GPCR) Ligand Activity of this compound Derivatives
Compound/DerivativeTarget ReceptorActivity (EC50/IC50)Functional Effect
Compound 74GPR55EC50 = 0.196 μMAgonist
Compound 57GPR55IC50 = 8.23 μMAntagonist
Compound 90GPR35EC50 = 11.1 nMAgonist
Compound 85GPR35EC50 = 12.1 nMAgonist

Sirtuin 2 (SIRT2) Inhibitory Properties

Substituted chromone and chroman-4-one derivatives have been synthesized and assessed as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.

A series of these derivatives were found to be selective and potent SIRT2 inhibitors with IC({50}) values in the low micromolar range. nih.govacs.org The research indicated that an alkyl chain of three to five carbons at the 2-position, along with larger, electron-withdrawing groups at the 6- and 8-positions, were important for high potency. nih.govacs.org The most potent compound identified in this series was 6,8-dibromo-2-pentylchroman-4-one , with an IC({50}) of 1.5 μM. nih.govacs.org These compounds demonstrated high selectivity for SIRT2 over SIRT1 and SIRT3. nih.govacs.org Further studies on novel chroman-4-one and chromone-based SIRT2 inhibitors confirmed their potent inhibitory activity and selectivity, with some compounds also showing antiproliferative effects in cancer cell lines. acs.org

Other Investigated Biological Activities

Beyond specific enzyme inhibition, derivatives of 4H-chromen-4-one have been explored for a variety of other biological activities. The versatile scaffold of 2H/4H-chromenes has been associated with a broad range of pharmacological profiles, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities. nih.gov For example, certain 4H-chromene-based azo chromophores have demonstrated anticancer potency against various cancer cell lines, including HCT-116, MCF-7, and HepG-2. nih.gov Additionally, novel benzofuran-chromone hybrid molecules have been synthesized and shown to possess biological activity in K562 human leukemia cells. rsc.org The diverse biological potential of this class of compounds continues to be an active area of investigation.

Anticonvulsant Properties

The investigation into the anticonvulsant mechanisms of 4H-chromen-4-one derivatives through in vitro studies is an emerging field. While many derivatives have been screened using in vivo models like the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, specific in vitro mechanistic data remains limited. However, preliminary research suggests that the anticonvulsant effects may be mediated through modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

γ-Aminobutyric acid (GABA) is the main inhibitory neurotransmitter, and its binding to the GABA-A receptor opens a chloride channel, leading to hyperpolarization of the neuron and reduced excitability. mdpi.comnih.gov A key in vitro method to identify potential anticonvulsant activity is to measure the influx of chloride ions in response to GABA in neuronal preparations. mdpi.comconicet.gov.ar One study demonstrated that a chromene derivative significantly increased GABA-induced chloride influx in hamster cerebral cortex synaptoneurosomes at a concentration of 0.1 μM, highlighting a potential mechanism of action at the GABA-A receptor complex. conicet.gov.ar This positive allosteric modulation enhances the inhibitory effect of GABA and is a mechanism shared by established anticonvulsant drug classes, such as benzodiazepines.

Further research employing techniques like patch-clamp electrophysiology on recombinant GABA-A receptors and radioligand binding assays will be crucial to fully elucidate the specific interactions and structure-activity relationships of 4H-chromen-4-one derivatives at this receptor. mdpi.com

Antidiabetic Effects

The potential of 4H-chromen-4-one derivatives in the management of diabetes is being actively explored through various in vitro mechanistic studies. Key therapeutic targets for type 2 diabetes include the enzymes α-glucosidase and dipeptidyl peptidase-IV (DPP-IV).

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. arabjchem.org Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. arabjchem.org Several studies have demonstrated that 4H-chromen-4-one derivatives are potent α-glucosidase inhibitors.

In one study, a series of novel chromone-isatin derivatives were evaluated for their inhibitory activity against yeast α-glucosidase. All tested compounds exhibited potent inhibitory activity, with IC50 values ranging from 3.18 ± 0.12 to 16.59 ± 0.17 μM, which is significantly more potent than the standard drug acarbose (IC50 = 817.38 ± 6.27 μM). nih.gov The most active compound in this series, featuring a hydroxyl group at the 7-position of the chromone core and a 4-bromobenzyl group on the isatin moiety, had an IC50 value of 3.18 ± 0.12 μM. nih.gov

Another study on 2-(2-phenylethyl)chromone (B1200894) analogues also identified derivatives with strong α-glucosidase inhibitory activity, with IC50 values ranging from 11.72 ± 0.08 to 85.58 ± 2.30 μM, again comparing favorably to acarbose (IC50 = 832.22 ± 2.00 μM). arabjchem.org The top-performing compound from this series had a hydroxyl group at the 7-position of the chromone and a chloro group at the 4-position of the benzene (B151609) ring, with an IC50 value of 11.72 ± 0.08 μM. arabjchem.org

Compound SeriesKey Structural FeaturesIC50 Value (μM)Reference Compound (Acarbose) IC50 (μM)
Chromone-Isatin Derivative (6j)7-OH on chromone, N-(4-bromobenzyl) on isatin3.18 ± 0.12817.38 ± 6.27
2-(2-Phenylethyl)chromone Analogue (4)7-OH on chromone, 4-Cl on phenylethyl benzene ring11.72 ± 0.08832.22 ± 2.00
Various Chromone DerivativesGeneral chromone scaffold3.44 - 41.24640.57 ± 5.13
Penithochromone CIsolated from Penicillium thomii2681300
Penithochromone AIsolated from Penicillium thomii6881300

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). arabjchem.orgnih.gov By inhibiting DPP-IV, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin secretion and helps control blood glucose levels. nih.govnih.gov

While much of the research in this area has focused on the related chromen-2-one (coumarin) scaffold, the findings suggest a plausible mechanism for 4H-chromen-4-one derivatives as well. arabjchem.org For instance, a series of 7-substituted-3-acetyl coumarin derivatives showed DPP-IV inhibition, with some compounds demonstrating activity at 10 μM concentrations. arabjchem.org A fluorometric assay is commonly used for in vitro screening, which measures the cleavage of a fluorogenic substrate like Gly-Pro-AMC by the DPP-IV enzyme. scienceopen.com The inhibition is calculated by the reduction in fluorescence produced. nih.gov The exploration of 4H-chromen-4-one derivatives as specific DPP-IV inhibitors is a promising avenue for the development of new antidiabetic agents.

Antituberculosis Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. Derivatives of 4H-chromen-4-one have been identified as a promising class of compounds with significant in vitro activity against this pathogen.

The standard method for assessing antitubercular activity in vitro is the Microplate Alamar Blue Assay (MABA), which provides a measure of the Minimum Inhibitory Concentration (MIC) — the lowest concentration of a compound that completely inhibits bacterial growth. nih.govasianpubs.org

In a study of chromone embedded nih.govnih.govnoaa.gov-triazole derivatives, several compounds showed significant inhibition against the M. tuberculosis H37Rv strain. nih.gov Seven of the twenty compounds tested were active, with MIC values ranging from 1.56 to 12.5 µg/mL. The most potent compound (6s) exhibited an MIC of 1.56 µg/mL, which is nearly five times more active than the standard drug ethambutol (MIC = 7.64 µg/mL). nih.gov

Another investigation focused on 4H-chromen-4-one derivatives developed through scaffold morphing of a known antitubercular benzofuran (B130515) compound. This work led to the identification of compound 8d, which was active against both drug-sensitive and multidrug-resistant tuberculosis strains. noaa.govnih.gov

Compound SeriesActive Compound(s)Key Structural FeaturesMIC against M. tuberculosis H37Rv (μg/mL)Reference Drug MIC (μg/mL)
Chromone embedded nih.govnih.govnoaa.gov-triazoles6sTriazole linked to chromone1.56Ethambutol (7.64), Rifampicin (0.24)
Chromone embedded nih.govnih.govnoaa.gov-triazoles6f, 6g, 6h, 6m, 6o, 6pTriazole linked to chromone3.12 - 12.5Ethambutol (7.64), Rifampicin (0.24)
Spirooxindolopyrrolidine-chromanone hybridsFluorine substituted derivativeSpiro-fused heterocyclic system0.39Not specified
Spirooxindolopyrrolidine-chromanone hybrids2-chloro substituted derivative (5c)Spiro-fused heterocyclic system0.78Not specified
Spirooxindolopyrrolidine-chromanone hybrids4-chloro substituted derivative (5d)Spiro-fused heterocyclic system1.56Not specified
4H-chromen-4-one derivatives8dResult of scaffold morphingActive against drug-sensitive and MDR-TBNot specified

These in vitro studies demonstrate that the 4H-chromen-4-one scaffold is a valuable template for developing new antituberculosis drugs, with various derivatives showing potent activity against pathogenic mycobacterial strains. nih.govnih.gov

Coordination Chemistry and Ligand Development Based on the 2 Ethyl 4h Chromen 4 One Scaffold

Design and Synthesis of Chromen-4-one Derivatives as Ligands for Metal Complexes

The design of ligands based on the 2-ethyl-4H-chromen-4-one scaffold focuses on introducing specific donor atoms to create bidentate or polydentate chelation sites that can effectively bind to metal centers. A common strategy involves the synthesis of Schiff base derivatives, where a formyl group is introduced onto the chromone (B188151) ring, which is then condensed with a primary amine. This approach allows for the systematic variation of the steric and electronic properties of the resulting ligand.

The synthesis of the foundational chromone structure can be achieved through several established methods, including the cyclodehydration of 1-(o-hydroxyaryl)-1,3-diketones. jocpr.com For instance, 2-methyl-4H-chromen-4-one can be prepared from 2-acetyl phenol, which is first condensed with ethyl acetate (B1210297) in the presence of sodium to form 2-acetylacetyl phenol. Subsequent cyclization under acidic conditions yields the chromone ring. jocpr.comjocpr.com Other synthetic routes include the Baker-Venkataraman rearrangement and palladium-catalyzed carbonylative annulation. jocpr.com

To create ligands for metal complexation, functional groups are strategically added to the chromone scaffold. A prominent method is the creation of Schiff base ligands. For example, 3-formylchromone can be condensed with various amines, such as 2-aminophenol, to yield tridentate ligands capable of forming stable complexes with metal ions like copper(II). jetir.org The resulting Schiff base ligands often possess N,O-donor sets that are highly effective for chelation.

Table 1: Synthetic Strategies for Chromen-4-one Ligand Precursors

Method Description Key Intermediates Reference
Cyclodehydration Cyclization of 1-(o-hydroxyaryl)-1,3-diketones catalyzed by strong acids. jocpr.com 1-(o-hydroxyaryl)-1,3-diketones jocpr.com
Intramolecular Wittig Reaction Reaction of silyl (B83357) esters of O-acylsalicylic acids with a phosphorus ylide provides acylphosphoranes which undergo cyclization. organic-chemistry.org Acylphosphoranes organic-chemistry.org

| Schiff Base Condensation | Reaction of a formyl-substituted chromone with a primary amine to introduce an imine group for metal coordination. jetir.orgnih.gov | 3-formylchromone, primary amines | jetir.orgnih.gov |

Formation and Characterization of Metal Chelates (e.g., Copper(II), Palladium(II))

Chromen-4-one derivatives, particularly Schiff bases, readily form stable coordination complexes with various transition metals, including copper(II) and palladium(II). The formation of these metal chelates typically involves reacting the ligand with a metal salt (e.g., CuCl₂·2H₂O or Pd(CH₃COO)₂) in a suitable solvent like ethanol, often followed by refluxing the mixture. nih.govafricanjournalofbiomedicalresearch.com The resulting complexes are typically colored solids that can be isolated and purified by recrystallization.

The characterization of these metal complexes is crucial to determine their structure and coordination geometry. A combination of spectroscopic and analytical techniques is employed:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequency of the C=O and C=N (imine) groups in the complex compared to the free ligand indicates their involvement in bonding with the metal. The appearance of new bands at lower frequencies can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment. Ligand-to-metal charge transfer (LMCT) transitions and d-d transitions for the metal ion can be observed. nih.gov For example, copper(II) complexes often exhibit a broad d-d band in the visible region, which is characteristic of their geometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like many Pd(II) compounds, ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution. rsc.orgnih.gov

Mass Spectrometry: This helps in confirming the stoichiometric ratio of the metal to the ligand in the complex. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. rsc.orgnih.gov Studies on related palladium(II) and copper(II) complexes have revealed geometries such as distorted square planar and pentacoordinated structures. nih.govrsc.orgmdpi.com

Table 2: Spectroscopic Data for a Representative Copper(II)-Chromone Schiff Base Complex

Technique Free Ligand Copper(II) Complex Interpretation Reference
IR (ν, cm⁻¹) C=N: ~1630 C=N: ~1610 Shift to lower frequency indicates coordination of imine nitrogen. nih.gov nih.gov
C-O: ~1280 C-O: ~1310 Shift to higher frequency indicates coordination of phenolic oxygen.
- M-N: ~515, M-O: ~410 Appearance of new bands confirms metal-ligand bond formation. nih.gov nih.gov
UV-Vis (λₘₐₓ, nm) ~365 (n→π*) ~375 (n→π*) Shift in intraligand transitions upon complexation. nih.gov nih.gov
- ~450 (LMCT) Appearance of Ligand-to-Metal Charge Transfer band. nih.gov nih.gov

Applications in Homogeneous and Heterogeneous Catalysis (e.g., Suzuki–Miyaura, Mizoroki–Heck Coupling Reactions)

Palladium complexes derived from chromen-4-one scaffolds are of particular interest for their potential applications in carbon-carbon bond-forming cross-coupling reactions, which are fundamental transformations in organic synthesis. The Suzuki–Miyaura and Mizoroki–Heck reactions are prominent examples where palladium catalysts are extensively used. nih.govresearchgate.net

The Suzuki–Miyaura reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) species. nih.gov The catalytic cycle generally involves three main steps: oxidative addition of the organohalide to the Pd(0) center, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The ligands coordinated to the palladium center play a critical role in the catalyst's stability and activity. Electron-donating and sterically bulky ligands can facilitate the oxidative addition and reductive elimination steps. nih.gov

The Mizoroki–Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org The mechanism involves oxidative addition, migratory insertion of the alkene into the Pd-R bond, and subsequent β-hydride elimination. libretexts.org

While direct catalytic data for this compound based complexes in these specific reactions is not extensively documented in seminal literature, related palladium(II) complexes with chelating ligands are known to be effective pre-catalysts. rsc.orgmdpi.com These Pd(II) pre-catalysts are reduced in situ to the active Pd(0) species. The chromen-4-one based ligands can provide the necessary stable coordination environment for the palladium center throughout the catalytic cycle. The ability to tune the electronic properties of the chromone ring and the steric bulk of the substituents allows for the optimization of the catalyst's performance for specific substrates. For example, complexes that are stable yet can readily undergo the necessary steps of the catalytic cycle are desirable. The development of heterogeneous catalysts, where the complex is immobilized on a solid support, is also an active area of research to facilitate catalyst recovery and reuse. ethz.chresearchgate.net

Table 3: Key Cross-Coupling Reactions and the Role of Palladium Catalysts

Reaction Reactants Product Catalyst Role Reference
Suzuki–Miyaura Coupling Organohalide (R¹-X) + Organoboron (R²-B(OR)₂) R¹-R² Pd(0) complex facilitates C-C bond formation via oxidative addition, transmetalation, and reductive elimination. nih.gov nih.govnih.gov

| Mizoroki–Heck Coupling | Unsaturated Halide (R-X) + Alkene | Substituted Alkene | Pd(0) complex catalyzes the arylation/vinylation of an alkene via oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org | researchgate.netlibretexts.org |

Future Research Directions for 2 Ethyl 4h Chromen 4 One and the Chromone Scaffold

Development of Highly Selective Bioactive Analogues with Tunable Efficacy

A primary objective in future chromone (B188151) research is the creation of analogues with high selectivity for their intended biological targets, thereby minimizing off-target effects. The strategy of molecular hybridization, which combines the pharmacophoric features of chromones with other bioactive fragments, has shown promise in generating compounds with enhanced and specific activities. nih.gov This approach allows for the development of derivatives targeting a range of diseases, including cancer, microbial infections, and neurodegenerative disorders. nih.gov

Structure-activity relationship (SAR) studies will remain crucial in guiding the design of these new analogues. For instance, research on 2-phenyl-4H-chromen-4-one derivatives has demonstrated that the nature and size of the substituent at the C-3 position of the chromone ring can significantly influence both the inhibitory activity and selectivity against enzymes like cyclooxygenase-2 (COX-2). researchgate.net By systematically modifying substituents on the chromone core, researchers can fine-tune the efficacy and selectivity of these compounds. This rational design approach aims to produce molecules with optimized potency and better pharmacological profiles. frontiersin.org

Table 1: Examples of Bioactive Chromone Analogues and Their Potential Applications

Chromone Analogue TypePotential Therapeutic ApplicationDesign Strategy Highlight
Chromone-Peptidyl HybridsAntileishmanial agentsRational repurposing of known structures to target calpain-like proteins in Leishmania. tandfonline.com
2-Phenyl-4H-chromen-4-one DerivativesAnti-inflammatory agentsModification at the C-3 position to achieve selective COX-2 inhibition. researchgate.net
Sulfonamide-containing ChromonesAnticancer agentsTargeting carbonic anhydrase IX and XII, which are implicated in certain cancers. nih.gov
Chromone Hybrids with Azoles/QuinolinesAntimicrobial, AnticancerMolecular hybridization to combine pharmacophoric features of different bioactive scaffolds. nih.gov

This table is generated based on findings from multiple research articles to illustrate the diverse strategies for developing chromone analogues.

Integration of Advanced Computational and Experimental Methodologies for Lead Optimization

The convergence of computational and experimental techniques has revolutionized modern drug discovery, and this synergy is particularly valuable for the lead optimization of chromone-based compounds. jddhs.comjddhs.com Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations allow for the rapid in silico screening of large libraries of virtual chromone derivatives. frontiersin.orgjddhs.com These approaches can predict how a molecule will interact with its biological target, helping to prioritize candidates for synthesis and experimental testing, thereby saving considerable time and resources. jddhs.comucl.ac.uk

This iterative cycle of computational prediction followed by experimental validation is key to efficient lead optimization. jddhs.com High-throughput screening (HTS) and fragment-based drug discovery are experimental techniques that complement computational efforts by identifying initial hits and providing crucial data for refining computer models. jddhs.com The integration of these methodologies creates a more rational and efficient workflow, accelerating the journey from a promising hit compound to a viable drug candidate with improved potency and selectivity. jddhs.comucl.ac.uk This multidisciplinary strategy is poised to accelerate the development of the next generation of chromone-based therapeutics. jddhs.com

Exploration of Novel Biological Targets for Chromone-Based Modulators

While chromones are known to interact with a range of established targets, a significant area for future research lies in identifying novel biological pathways and molecules that can be modulated by this versatile scaffold. nih.gov Their proven ability to interact with key molecular targets involved in cancer, inflammation, and infectious diseases suggests that their therapeutic reach could be much broader. nih.gov

Recent studies have highlighted the potential for chromones to act as regulators of emerging pharmacological targets, such as pyridoxal phosphatase (PDXP). nih.gov Furthermore, the anti-inflammatory effects of some 2-phenyl-4H-chromen-4-one derivatives have been linked to the inhibition of the TLR4/MAPK signaling pathway, a key cascade in the inflammatory response. nih.gov The exploration of epigenetic modulators is another promising frontier, with research focused on developing drugs that can target diseases like cancer by altering gene expression without changing the DNA sequence itself. openpr.com As our understanding of complex diseases deepens, chromone libraries can be screened against newly validated targets, potentially uncovering first-in-class modulators for a host of conditions.

Advancement of Sustainable and Efficient Synthetic Strategies for Diverse Chromone Libraries

The ability to rapidly and efficiently synthesize large, diverse libraries of chromone derivatives is fundamental to exploring their full biological potential. mdpi.com Future research will increasingly focus on developing sustainable and "green" chemistry approaches to meet this need. mdpi.com Methodologies that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency are of paramount importance.

Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times, increase product yields, and enhance purity compared to conventional heating methods. mdpi.com This technology is particularly advantageous for accelerating hit-to-lead and lead optimization programs. mdpi.com Researchers are also focused on creating robust, one-pot synthetic strategies that allow for the straightforward production of complex chromone derivatives in high yields, often eliminating the need for costly and time-consuming purification steps like column chromatography. nih.govmdpi.com The development of such cost-effective, safe, and scalable synthetic routes is essential for the creation of diverse chromone libraries needed for comprehensive biological screening and the ultimate discovery of new therapeutic agents. mdpi.com

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-ethyl-4H-chromen-4-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer :

  • Classic Route : The compound can be synthesized via Claisen-Schmidt condensation using substituted phenols and β-keto esters under acidic conditions. For example, malonic acid and phenol derivatives in phosphorous oxychloride with ZnCl₂ as a catalyst (as seen in analogous chromenone syntheses) .
  • Oxidative Cyclization : Ethyl-substituted chromenones may be prepared via hydrogen peroxide-mediated oxidative cyclization of (E)-3-aryl-1-(2-hydroxyphenyl)prop-2-en-1-one intermediates in ethanol with NaOH, as demonstrated for fluorophenyl derivatives .
  • Optimization : Yield improvements require precise stoichiometric ratios (e.g., 1:3 molar ratio of substrate to NaOH) and controlled temperature (60–80°C). Recrystallization in ethanol or methanol enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the ethyl group’s methyl protons typically appear as a triplet (δ ~1.2–1.4 ppm), while the chromenone carbonyl carbon resonates at δ ~175–180 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks. Data collection at low temperatures (100 K) minimizes thermal motion artifacts, and high-resolution detectors (e.g., CCD) improve accuracy .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 191.1 for C₁₁H₁₀O₃) .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for chromenone derivatives?

  • Methodological Answer :

  • Data Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to rule out overlapping signals. For instance, computational predictions (DFT-based chemical shift calculations) may misassign signals in crowded aromatic regions, necessitating experimental verification .
  • Statistical Analysis : Apply regression models (e.g., linear correlation of calculated vs. observed shifts) to quantify discrepancies. Outliers may indicate unaccounted solvent effects or conformational flexibility .
  • Case Study : In 7-hydroxy-3-(4-methoxyphenyl) derivatives, discrepancies in carbonyl stretching (IR) were resolved by adjusting DFT functional parameters (e.g., B3LYP/6-311+G(d,p)) .

Q. What strategies are recommended for optimizing Mannich reactions in synthesizing ethyl-substituted chromenone derivatives?

  • Methodological Answer :

  • Substrate Design : Use electron-rich phenolic rings (e.g., 7-hydroxyl groups) to enhance nucleophilicity. For example, daidzein derivatives undergo Mannich reactions with formaldehyde and dimethylamine in ethanol at 60°C to introduce aminoalkyl side chains .
  • Catalysis : Replace traditional bases with organocatalysts (e.g., proline) to reduce side reactions. Microwave-assisted synthesis (100°C, 20 min) can improve regioselectivity and reduce reaction time .
  • Workflow : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) and isolate products via column chromatography (silica gel, gradient elution) .

Q. How can high-throughput crystallography and computational modeling enhance structural analysis of chromenones?

  • Methodological Answer :

  • Automated Pipelines : Use SHELXC/D/E for rapid phase determination in high-throughput crystallography. For example, synchrotron radiation (λ = 0.7–1.0 Å) enables rapid data collection for multiple crystals .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding interactions of this compound with biological targets (e.g., kinases). Validate with isothermal titration calorimetry (ITC) to quantify binding constants .
  • Crystal Engineering : Modify crystallization solvents (e.g., DMF/water mixtures) to control polymorphism. For example, 6-methoxy-4-methyl derivatives form monoclinic (P2₁/c) or triclinic (P 1) lattices depending on solvent polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.